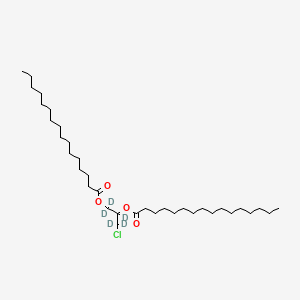
Ritonavir-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ritonavir-13C3 is a stable labeled selective HIV-1 protease inhibitor . It is a variant of Ritonavir, an antiretroviral medication used along with other medications to treat HIV/AIDS . This combination treatment is known as highly active antiretroviral therapy (HAART) .
Synthesis Analysis
A process for the synthesis of Ritonavir has been described which permits its preparation with only five intermediate stages . The process uses the same starting materials as those used in the process described in WO 94/14436 .
Chemical Reactions Analysis
Ritonavir is a potent CYP3A inhibitor that increases peak and trough plasma drug concentrations of other protease inhibitors . It inhibits nirmatrelvir’s cytochrome P450 (CYP) 3A4-mediated metabolism which results in renal elimination becoming the primary route of nirmatrelvir elimination when dosed concomitantly .
Physical And Chemical Properties Analysis
Ritonavir has been reported in seven crystal forms notably form I, II, IIIb and IV, as well as a hydrate, an L -tyrosine co-crystal and a formamide solvate . A new form is reported with a novel quaternary structure with ritonavir as an oxalate salt, oxalic acid co-crystal and acetone solvate in a 1: 1: 0.5: 0.5 stoichiometry .
Wissenschaftliche Forschungsanwendungen
1. Cytochrome P450 Enzyme Activity
Ritonavir is noted for its potent inhibition of cytochrome P4503A (CYP3A) activity. It is commonly used for pharmacoenhancement of other antiretrovirals. Paradoxically, ritonavir induces the clinical metabolism and clearance of many drugs, impacting CYP2B6 activity in human hepatocytes. This has significant implications for drug interactions (Kharasch, Mitchell, Coles, & Blanco, 2008).
2. Antitumor Activity
Ritonavir has shown antitumor effects, particularly in inducing apoptosis in tumor cell lines. It acts by inhibiting proteasomal proteolysis, thereby impacting tumor growth and survival (Gaedicke et al., 2002).
3. Impact on Other Drug Metabolism
The dose-response of ritonavir on hepatic CYP3A activity affects the oral exposure of other drugs like elvitegravir. Ritonavir exhibits a complex interaction with various drugs due to its inhibitory effects on CYP3A metabolism (Mathias et al., 2009).
4. Mechanism of Cytochrome P450 3A4 Inhibition
The inhibition of CYP3A4 by ritonavir is a critical aspect of its action. The mechanism involves multiple types, including mechanism-based inactivation and covalent bonding to the apoprotein, leading to potent time-dependent inactivation (Rock et al., 2014).
5. Role in Cancer Therapy
Ritonavir's inhibition of CYP2J2 along with CYP3A4/5 and CYP2D6 contributes to its potential as a therapeutic agent in cancer treatment. The modulation of drug metabolism by ritonavir plays a role in its therapeutic applications in oncology (Kaspera et al., 2014).
6. Pharmacokinetic Modeling
Studies have developed pharmacokinetic models to understand ritonavir's absorption and disposition in humans. Such models are crucial in designing drug-drug interaction studies and optimizing dosing strategies (Arora et al., 2020).
7. COVID-19 Treatment Exploration
Ritonavir has been explored as a potential treatment for SARS-CoV-2, demonstrating inhibitory potency against the virus's proteinase. This highlights its versatility in antiviral therapy beyond HIV (Beck et al., 2020).
8. Targeting Lung Cancer Cells
Ritonavir has been shown to inhibit the growth of lung cancer cells, especially by targeting survivin, a crucial biomarker for its sensitivity. This adds to its potential application in cancer therapeutics (Srirangam et al., 2011).
9. Nanotechnology in Drug Delivery
Innovative polymer-based matricial nanostructures incorporating ritonavir have been developed for sustained drug delivery, especially in pediatric HIV treatment. This demonstrates the application of nanotechnology in optimizing ritonavir delivery (Giaretta et al., 2019).
10. Metabolic Plasticity in Multiple Myeloma
Ritonavir targets glycolysis and shows cytotoxicity in multiple myeloma cells. It modulates metabolic plasticity, highlighting its potential in treating myeloma and possibly other cancers (Dalva-Aydemir et al., 2014).
11. Bioavailability Enhancement in Solid Dispersions
Solid dispersion techniques have been used to enhance the solubility and bioavailability of ritonavir, addressing its low water solubility. This is crucial for optimizing its therapeutic efficacy (Sinha et al., 2010).
Wirkmechanismus
Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV . It is also commonly used to inhibit the enzyme that metabolizes other protease inhibitors . Ritonavir serves to slow down metabolism of nirmatrelvir by cytochrome enzymes to maintain higher circulating concentrations of the main drug .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-MZPZWQAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ritonavir-13C3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonadecafluoro-3-(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3-aza-5-phosphaheptadecan-1-ol 5-oxide](/img/structure/B563363.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)




![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)



